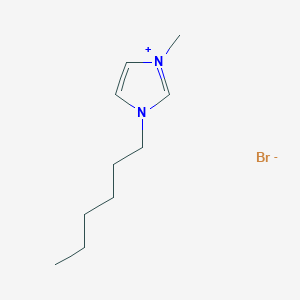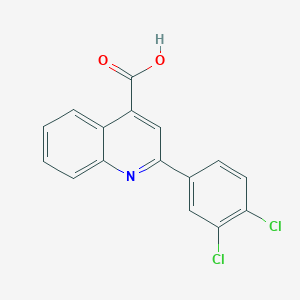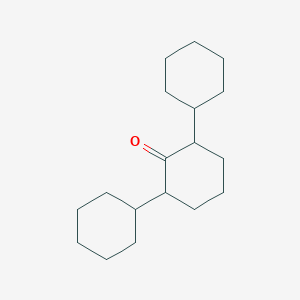
Chloromethyl Ethyl Carbonate
概要
説明
Chloromethyl ethyl carbonate is a chemical compound with the molecular formula C4H7ClO3 and a molecular weight of 138.55 g/mol . This colorless liquid is characterized by its chlorine and carbonate functional groups, making it a versatile reagent in organic synthesis. It is commonly used in the preparation of pharmaceuticals, agrochemicals, and as a crosslinking agent in the production of polymers and coatings .
作用機序
Target of Action
Chloromethyl Ethyl Carbonate (CEC) is primarily used in organic synthesis . It serves as a key intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals . The primary targets of CEC are the molecules or compounds that it reacts with in these synthesis processes.
Mode of Action
CEC interacts with its targets through chemical reactions. For instance, in the chloromethylation of aromatic compounds, CEC, in the presence of a catalyst like zinc iodide, reacts with aromatic hydrocarbons to produce chloromethyl derivatives . The reaction involves the formation of a chloromethyl cation ([ClCH2]+), which is promoted by ZnI2. Electrophilic substitution of the aromatic compound then gives the desired chloromethylated derivative .
Biochemical Pathways
The exact biochemical pathways affected by CEC depend on the specific reactions it is involved in. In the case of chloromethylation of aromatic compounds, CEC plays a crucial role in the formation of chloromethyl derivatives, which can be further transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
Result of Action
The result of CEC’s action is the formation of new compounds through chemical reactions. For example, in the chloromethylation of aromatic compounds, the result is the production of chloromethyl derivatives . These derivatives can be further transformed into a variety of other compounds, serving as key intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
Chloromethyl ethyl carbonate can be synthesized through the reaction of chloromethyl chloroformate with ethanol in the presence of a base such as triethylamine . The reaction typically takes place in a solvent like dichloromethane at low temperatures to ensure high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide in dichloromethane . This method is preferred due to its efficiency and the high yield of the desired product.
化学反応の分析
Types of Reactions
Chloromethyl ethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce ethyl carbonate and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: This reaction is usually performed in the presence of water and a base such as sodium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted carbonates.
Hydrolysis: The major products are ethyl carbonate and hydrochloric acid.
科学的研究の応用
Chloromethyl ethyl carbonate has a wide range of applications in scientific research:
類似化合物との比較
Chloromethyl ethyl carbonate can be compared with other similar compounds such as:
Chloromethyl methyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Chloromethyl propyl carbonate: Contains a propyl group, offering different reactivity and applications.
Chloromethyl isopropyl carbonate: Features an isopropyl group, providing unique properties for specific uses.
This compound is unique due to its balance of reactivity and stability, making it a valuable reagent in various chemical processes.
特性
IUPAC Name |
chloromethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-2-7-4(6)8-3-5/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFGZMKXMSDULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416015 | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35179-98-7 | |
| Record name | Chloromethyl ethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35179-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl Ethyl Carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, chloromethyl ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



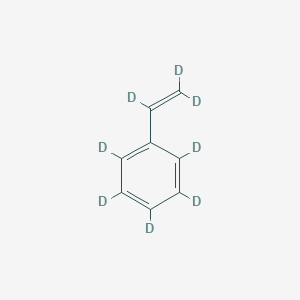
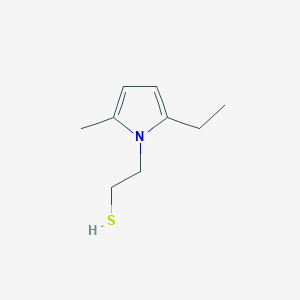

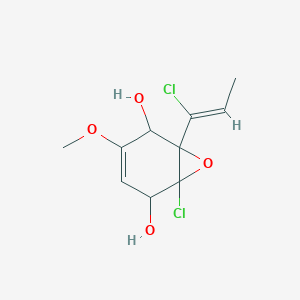

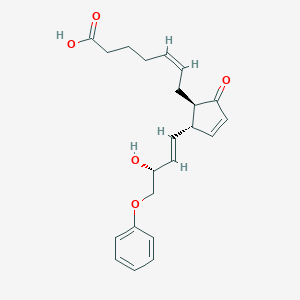
![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)

